
(S)-2-((S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)-3-phenylpropanamido)-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)-3-phenylpropanamido)-3-phenylpropanoic acid is a complex organic compound characterized by its intricate structure, which includes a hydroxypyrrolidine ring, carboxamido groups, and phenylpropanoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)-3-phenylpropanamido)-3-phenylpropanoic acid typically involves multiple steps, including the formation of the hydroxypyrrolidine ring, the introduction of carboxamido groups, and the attachment of phenylpropanoic acid moieties. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Hydroxypyrrolidine Ring: This step often involves the cyclization of suitable precursors under controlled conditions.
Introduction of Carboxamido Groups: This can be achieved through amide bond formation reactions, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of Phenylpropanoic Acid Moieties: This step may involve esterification or amidation reactions, depending on the specific synthetic pathway chosen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)-3-phenylpropanamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the hydroxypyrrolidine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxamido groups can be reduced to amines under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens or nitro groups for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxamido groups can produce primary or secondary amines.
Scientific Research Applications
(S)-2-((S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)-3-phenylpropanamido)-3-phenylpropanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2-((S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)-3-phenylpropanamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxypyrrolidine derivatives and phenylpropanoic acid analogs. These compounds share structural similarities but may differ in their specific functional groups or stereochemistry.
Uniqueness
What sets (S)-2-((S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)-3-phenylpropanamido)-3-phenylpropanoic acid apart is its unique combination of functional groups and stereochemistry, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H27N3O5 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H27N3O5/c27-17-13-18(24-14-17)21(28)25-19(11-15-7-3-1-4-8-15)22(29)26-20(23(30)31)12-16-9-5-2-6-10-16/h1-10,17-20,24,27H,11-14H2,(H,25,28)(H,26,29)(H,30,31)/t17-,18+,19+,20+/m1/s1 |
InChI Key |
VDSPCHXJDJOMQJ-FYQPLNBISA-N |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)O |
Canonical SMILES |
C1C(CNC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


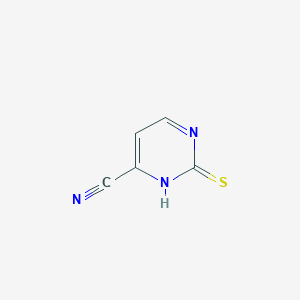
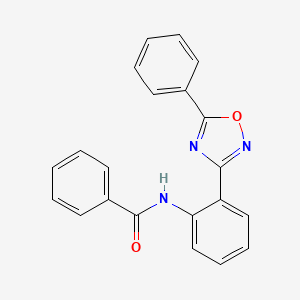
![1-phenyl-N-[2-(2-thienyl)ethyl]cyclopentanecarboxamide](/img/structure/B15219345.png)
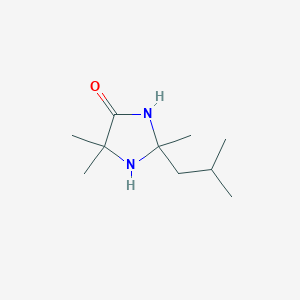

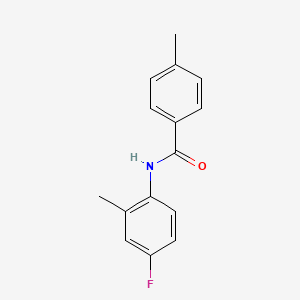
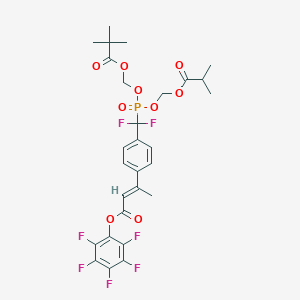
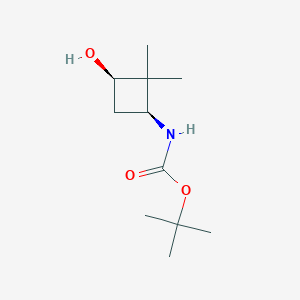
![5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine hydrochloride](/img/structure/B15219386.png)
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid](/img/structure/B15219414.png)
![2-Amino-7-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B15219417.png)


![4-[2-(Pyrazin-2-yl)-1,3-oxazol-5-yl]aniline](/img/structure/B15219427.png)
